1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloro-2-aminopyridine with ethyl acetoacetate in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and are known for their diverse biological activities.
Pyrrolo[3,4-c]pyridines: These compounds also have a pyridine ring fused to a pyrrole ring and exhibit various pharmacological properties.
Uniqueness
1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of a chloro and ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-(7-chloro-1-ethylpyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H11ClN2O/c1-3-14-6-9(7(2)15)8-4-5-13-11(12)10(8)14/h4-6H,3H2,1-2H3 |
InChI Key |
SXDSJRCZARDXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C(=NC=C2)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.